

Inter-laboratory comparison of "Food Yellow 3:1" analysis methods

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Food Yellow 3:1

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An Inter-laboratory Comparison of Analytical Methods for Food Yellow 3 and its Aluminum Lake, **Food Yellow 3:1**

This guide provides a comparative overview of analytical methodologies for the quantification of the food colorant commonly known as Food Yellow 3 (Sunset Yellow FCF, E110) and its aluminum lake, **Food Yellow 3:1**. While direct inter-laboratory proficiency testing data for "**Food Yellow 3:1**" is not readily available in published literature, this document compiles and compares the performance of various validated analytical methods for the parent color, Food Yellow 3. This comparison serves as a valuable resource for researchers, scientists, and quality control professionals in the food and pharmaceutical industries.

Understanding the Nomenclature

It is crucial to first clarify the terminology surrounding the target analyte. "Food Yellow 3" is a common name for the water-soluble azo dye known as Sunset Yellow FCF. In the United States, it is referred to as FD&C Yellow No. 6, and in Europe, it has the E number E110. "**Food Yellow 3:1**" is the aluminum lake of Sunset Yellow FCF. Lakes are prepared by precipitating a soluble dye onto an inert substratum, in this case, alumina hydrate. This process renders the colorant insoluble, making it suitable for coloring fatty or dry food products where migration of a soluble dye would be an issue. The analytical methods discussed herein primarily focus on the soluble form, Sunset Yellow FCF, as the lake is typically dissolved and converted back to the soluble form for analysis.

Comparative Analysis of Analytical Methods

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a UV-Vis spectrophotometer is the most prevalent technique for the analysis of synthetic food dyes like Sunset Yellow FCF. The performance of these methods can be evaluated based on several key parameters, including the Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery rates. The following table summarizes the performance of different HPLC methods as reported in various studies.

| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
|-------------------|------------------------------|--------------------------|-------------------------------|--------------|---|
| HPLC-DAD | Soft drinks, sugar, gelatin | 0.015–0.32 ng/mL | - | 95.8 - 104.5 | [1] |
| HPLC-DAD | Animal feed and meat | - | - | - | [1] |
| HPLC-MS/MS | Animal feed and meat | - | - | - | [1] |
| HPLC | Orange Jellies | - | - | 102.23 | [2] [3] |
| LC/MS | Commercial Sunset Yellow FCF | 0.01 - 0.1% | - | - | [4] |
| HPLC-DAD | Powdered Drinks | 1.16 - 3.00 mg/kg | 3.86 - 10.02 mg/kg | 95 - 101 | [5] |

Experimental Protocols

A generalized workflow for the analysis of Sunset Yellow FCF in food matrices using HPLC is outlined below. Specific parameters may need to be optimized depending on the sample matrix and laboratory instrumentation.

Sample Preparation

- Solid Samples (e.g., Jellies, Candies):
 - Accurately weigh a homogenized portion of the sample (e.g., 2.0 g of orange jelly).[2]
 - Dissolve the sample in a suitable solvent, such as an 85% aqueous acetonitrile solution, to a known volume (e.g., 20 mL).[2]
 - Vigorously shake the mixture for approximately 10 minutes to ensure complete dissolution of the dye.[2]
 - Filter the solution through a 0.2 μ m or 0.45 μ m syringe filter to remove particulate matter before injection into the HPLC system.[2][6]
 - Further dilutions may be necessary to bring the analyte concentration within the calibration range.[2]
- Liquid Samples (e.g., Beverages):
 - For carbonated drinks, degas the sample using an ultrasonic bath for about 5 minutes.[6]
 - Dilute the sample with deionized water as needed (e.g., 1:1 or 1:2).[6]
 - Filter the diluted sample through a 0.45 μ m filter prior to analysis.[6]

HPLC-DAD Analysis

- Chromatographic Conditions (Example):
 - Column: A reversed-phase C18 column is commonly used (e.g., Luna 5 μ C18 (2) 100A, 250 \times 4.6 mm).[3]
 - Mobile Phase: An isocratic or gradient elution can be employed. A common mobile phase consists of a mixture of an acetate buffer (e.g., 3.0 mM, pH ~4.0) and acetonitrile (e.g., 17:3 v/v).[2][3]
 - Flow Rate: A typical flow rate is 1.0 mL/min.[3]
 - Column Temperature: Maintained at a constant temperature, for instance, 33 $^{\circ}$ C.[3]

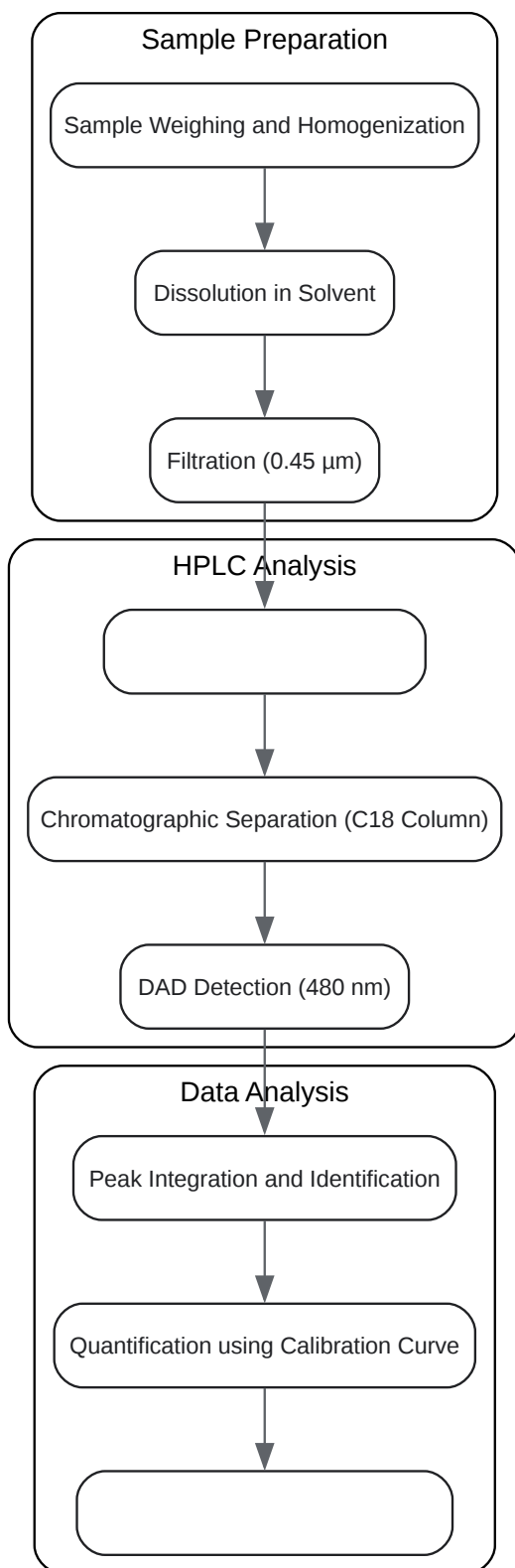
- Detection: The Diode-Array Detector is set to monitor the absorbance at the maximum wavelength for Sunset Yellow FCF, which is approximately 480 nm.[\[3\]](#)
- Injection Volume: A standard injection volume is 20 μ L.[\[2\]](#)

Quantification

Quantification is typically performed using an external standard calibration method. A series of standard solutions of Sunset Yellow FCF of known concentrations are prepared and analyzed. A calibration curve is constructed by plotting the peak area against the concentration. The concentration of the dye in the sample is then determined from this curve.[\[3\]](#)

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the HPLC analysis of Food Yellow 3 (Sunset Yellow FCF) in food samples.



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Caption: Experimental workflow for HPLC-DAD analysis of Food Yellow 3.

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- To cite this document: BenchChem. [Inter-laboratory comparison of "Food Yellow 3:1" analysis methods]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b093828#inter-laboratory-comparison-of-food-yellow-3-1-analysis-methods>]

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